Enantiomer-Dependent Renin Inhibition: (3S) vs. (3R) Direct Head-to-Head Comparison in Human Renin Assay
In a direct head-to-head comparison within the same study, the (S)-(tetrahydropyran-3-yl)methyl epimer (Compound 4) demonstrated approximately 10-fold lower inhibitory potency against purified recombinant human renin compared to the (R)-(tetrahydropyran-3-yl)methyl epimer (Compound 3). Compound 3 (R-epimer) exhibited IC₅₀ values of 0.56 nM (buffer), 0.42 nM (low enzyme concentration), and 0.48 nM (plasma renin activity, PRA), with CYP3A4 IC₅₀ of 28,000 nM. In contrast, Compound 4 (S-epimer) showed IC₅₀ values of 5.5 nM (buffer), 2.7 nM (low enzyme), and 4.5 nM (PRA) [1]. X-ray crystallography and molecular modeling confirmed that only the (R)-epimer positions the tetrahydropyran ring oxygen to accept a hydrogen bond from the Thr77 side-chain hydroxyl in the renin flap region; the (S)-epimer is stereoelectronically incapable of forming this interaction, providing a direct structural explanation for the potency difference [2].
| Evidence Dimension | Human renin inhibition IC₅₀ (0.3 nM purified recombinant human renin in buffer) |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 nM (S-epimer, Compound 4); low-enzyme IC₅₀ = 2.7 nM; PRA IC₅₀ = 4.5 nM |
| Comparator Or Baseline | IC₅₀ = 0.56 nM (R-epimer, Compound 3); low-enzyme IC₅₀ = 0.42 nM; PRA IC₅₀ = 0.48 nM |
| Quantified Difference | ≈10-fold lower potency for the (S)-enantiomer (5.5 / 0.56 ≈ 9.8×); CYP3A4 IC₅₀ data unavailable for S-epimer |
| Conditions | Inhibition of 0.3 nM purified recombinant human renin in buffer; low enzyme assay at 36 pM renin; PRA assay in presence of human plasma; CYP3A4 inhibition in human liver microsomes [1] |
Why This Matters
A procurement decision for the (S)-enantiomer over the (R)-enantiomer determines whether the downstream compound engages the renin Thr77 hydrogen bond, directly impacting target potency by an order of magnitude.
- [1] Naylor EM et al. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Med Chem Lett. 2011;2(10):747-751. Table 1: enzyme inhibition data for Compounds 3 and 4. doi:10.1021/ml200137x. View Source
- [2] Naylor EM et al. ACS Med Chem Lett. 2011;2(10):747-751. Lines 115-121: structural basis for (S)-epimer inability to form Thr77 hydrogen bond; lines 200-201: X-ray validation of tetrahydropyran oxygen–Thr77 H-bond for (R)-epimers 3 and 9. View Source
